2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide
CAS No.:
Cat. No.: VC18323033
Molecular Formula: C21H24N4O2S
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O2S |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 2-(2-acetamido-1,3-benzothiazol-6-yl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide |
| Standard InChI | InChI=1S/C21H24N4O2S/c1-15(26)23-21-24-18-9-8-17(12-19(18)28-21)13-20(27)22-10-11-25(2)14-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,22,27)(H,23,24,26) |
| Standard InChI Key | WAOYOEVXKJQREO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NC2=C(S1)C=C(C=C2)CC(=O)NCCN(C)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(2-acetamido-1,3-benzothiazol-6-yl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide, reflects its hybrid architecture. Key descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₄O₂S | |
| Molecular Weight | 396.5 g/mol | |
| SMILES | CC(=O)NC₁=NC₂=C(S₁)C=C(C=C₂)CC(=O)NCCN(C)CC₃=CC=CC=C₃ | |
| InChI Key | WAOYOEVXKJQREO-UHFFFAOYSA-N |
The benzothiazole ring (positions 1–3) is substituted at C6 with an acetamide-linked ethylamine chain, while the N2 position hosts a benzyl(methyl)amino group. This arrangement enables hydrogen bonding via the acetamide carbonyl and amine groups, critical for target binding .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous benzothiazole acetamides reveal planar benzothiazole-amide systems with interplanar angles of 126–157° between aromatic and amide groups . For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide exhibits a linear conformation (157.3°), while N-methyl derivatives adopt bent configurations (126.4°) . Such flexibility may influence the target compound’s membrane permeability and protein interactions.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis involves multi-step functionalization of the benzothiazole core:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with acetic anhydride yields 2-acetamidobenzothiazole .
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C6 Substitution: Electrophilic substitution introduces a bromine or chlorine at C6, followed by nucleophilic displacement with ethylenediamine .
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Side Chain Modification: The ethylamine intermediate reacts with benzyl(methyl)amine via carbodiimide-mediated coupling .
A patent-pending route optimizes yield (78%) using microwave-assisted coupling, reducing reaction time from 12 hours to 90 minutes .
Analogous Compounds and SAR Insights
Modifying the benzothiazole or side chain alters bioactivity:
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N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide (C₁₀H₁₁N₃OS): Lacks the ethylamino side chain, showing weaker antimicrobial activity (MIC >100 μg/mL vs. 12.5 μg/mL for the target compound) .
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N-(2-Aminoethyl)-2-[benzyl(methyl)amino]acetamide (C₁₂H₁₉N₃O): The truncated analog exhibits enhanced blood-brain barrier penetration, suggesting utility in neurological disorders .
| Pathogen | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Candida albicans | 50 |
Mechanistically, the benzothiazole core intercalates microbial DNA, while the acetamide disrupts cell wall synthesis .
Anticancer Properties
Preliminary data against MCF-7 breast cancer cells show IC₅₀ = 8.2 μM. The benzyl(methyl)amino group enhances apoptosis via caspase-3 activation, outperforming analogs without this moiety (IC₅₀ = 32 μM) .
Neurological Applications
Structural similarity to riluzole (a benzothiazole antiepileptic) suggests GABAergic modulation . In rodent models, the compound reduces seizure duration by 40% at 10 mg/kg, comparable to phenytoin .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: LogP = 2.1 predicts moderate oral bioavailability (45% in rats).
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Metabolism: Hepatic CYP3A4-mediated N-demethylation yields a primary metabolite (t₁/₂ = 4.2 h) .
Toxicity Data
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse (oral) | 320 | Transient hepatotoxicity |
| Rat (IV) | 85 | Renal tubular necrosis |
Chronic dosing (28 days) at 50 mg/kg caused no significant hematological changes.
Patent Landscape and Clinical Prospects
Key Patents
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WO2016140878A9: Covers benzothiazole-amide derivatives for neurodegenerative diseases .
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WO2022105782A1: Discloses benzisothiazole analogs with enhanced pharmacokinetics .
Clinical Development
Phase I trials are pending, with proposed indications including multi-drug-resistant infections and glioblastoma . Challenges include optimizing solubility (0.12 mg/mL in water) via prodrug formulations .
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